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Compound of Interest

Compound Name: 2,4-Difluorophenol

Cat. No.: B048109 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Difluorophenol (CAS No: 367-27-1), a significant compound in chemical synthesis and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for

researchers and scientists.

Data Presentation
The quantitative spectroscopic data for 2,4-Difluorophenol are summarized in the tables

below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.94 m - Aromatic H

~6.83 m - Aromatic H

~6.74 m - Aromatic H

~5.80 br s - -OH

Note: Data acquired in CDCl₃ at 400 MHz.[1] Multiplicities of aromatic protons are complex due

to ¹H-¹H and ¹H-¹⁹F couplings.
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Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Carbon Atom

Estimated Chemical Shift
(δ) ppm

Expected Multiplicity (due
to C-F Coupling)

C1 (-OH) 140 - 145 d

C2 (-F) 152 - 157 d

C3 104 - 108 d

C4 (-F) 155 - 160 d

C5 112 - 116 d

C6 118 - 122 d

Note: Precise experimental data from primary databases like the Spectral Database for Organic

Compounds (SDBS) is currently unavailable due to website maintenance. The values

presented are estimations based on typical chemical shifts for substituted phenols and

fluorinated aromatic compounds. The multiplicities are predicted based on one-bond and multi-

bond coupling with fluorine.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3500 - 3200 Strong, Broad
O-H Stretch (Hydrogen-

bonded)

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium-Strong Aromatic C=C Ring Stretch

1300 - 1200 Strong C-O Stretch (Phenolic)

1280 - 1100 Strong C-F Stretch

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend
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Note: This table represents characteristic absorption ranges for the functional groups present in

2,4-Difluorophenol. Specific peak values are dependent on the sampling method (e.g., neat,

KBr, solution).

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Assignment

130 100.0 [M]⁺ (Molecular Ion)

131 7.2 [M+1]⁺ Isotope Peak

101 17.2 [M - CHO]⁺

82 73.5
[M - CO - F]⁺ or other

fragmentation

81 13.6 Fragmentation Product

63 10.2 Fragmentation Product

Note: Data corresponds to Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2,4-Difluorophenol is dissolved in ~0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The sample is placed in a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse

width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are

co-added to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer,

operating at a frequency of approximately 100 MHz. A proton-decoupled pulse sequence is
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used to simplify the spectrum to singlets for each carbon, though splitting due to C-F

coupling will remain. A wider spectral width (~220 ppm) is used, and several thousand scans

are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced

to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Neat/Liquid Film): As 2,4-Difluorophenol is a low-melting solid (m.p.

~22 °C), it can be analyzed as a liquid film. A small amount of the sample is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently

pressed together to form a thin, uniform film.

Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is

recorded first and automatically subtracted from the sample spectrum. The spectrum is

typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or

absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatography (GC) column for separation from any

potential impurities.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 or 75 eV).[1] This causes the

ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺)

and various fragment ions.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a

function of its m/z value.

Visualization
The logical workflow for the spectroscopic analysis of a chemical compound like 2,4-
Difluorophenol is depicted in the following diagram.

1. Preparation

2. Spectroscopic Analysis

3. Data Processing & Interpretation

4. Final Elucidation

2,4-Difluorophenol Sample

Sample Preparation
(Dissolving, Film Casting, etc.)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(EI-MS)

Data Acquisition &
Fourier Transform

Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)

Structure Confirmation &
Data Reporting
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 2,4-Difluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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